Sodium pyruvate-2-13C is a highly specialized, stable isotope-labeled metabolic tracer primarily procured for dissolution Dynamic Nuclear Polarization (dDNP) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively enriching the C2 carbonyl carbon with a 13C isotope (typically ≥99 atom %), this compound serves as a critical probe for mitochondrial metabolism. Unlike standard biochemical reagents, its value proposition lies in its specific nuclear spin properties and metabolic fate, allowing researchers to achieve signal enhancements of over 10,000-fold in hyperpolarized MRI applications. The sodium salt form ensures high aqueous solubility and stability, making it directly compatible with the physiological buffer formulations required for rapid in vivo injection workflows [1].
Substituting Sodium pyruvate-2-13C with unlabeled sodium pyruvate or the more common Sodium pyruvate-1-13C fundamentally alters experimental capabilities and outcomes. Unlabeled pyruvate contains only ~1.1% natural abundance of 13C, which provides insufficient signal-to-noise ratio (SNR) for hyperpolarized imaging or low-concentration metabolic tracing. More importantly, substituting with Sodium pyruvate-1-13C restricts metabolic observation to glycolysis; during conversion to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, the C1 carbon is cleaved and released as 13CO2 (or [13C]bicarbonate). Only the C2-labeled isotopologue retains the 13C nucleus within acetyl-CoA, making it the strict procurement requirement for any workflow designed to probe downstream tricarboxylic acid (TCA) cycle intermediates such as glutamate, citrate, and acetylcarnitine [1].
In hyperpolarized in vivo MRI, the position of the 13C label dictates the visible metabolic network. Sodium pyruvate-2-13C allows direct detection of TCA cycle flux because the C2 label is incorporated into acetyl-CoA. This yields detectable downstream resonances for [5-13C]glutamate,[1-13C]acetylcarnitine, and [1-13C]citrate. In contrast, Sodium pyruvate-1-13C loses its label as 13CO2 during the PDH reaction, limiting detection strictly to [1-13C]lactate, [1-13C]alanine, and[13C]bicarbonate [1].
| Evidence Dimension | Downstream 13C-labeled metabolite detection |
| Target Compound Data | Yields detectable[5-13C]glutamate, [1-13C]acetylcarnitine, and [1-13C]citrate |
| Comparator Or Baseline | Sodium pyruvate-1-13C yields 13CO2 / [13C]bicarbonate (no TCA cycle intermediates) |
| Quantified Difference | Enables 100% retention of the 13C label in acetyl-CoA, whereas 1-13C loses 100% of the label as 13CO2 during PDH flux. |
| Conditions | In vivo hyperpolarized 13C MRI (cardiac and brain metabolism) |
Procuring the 2-13C isotopologue is strictly required for investigating mitochondrial oxidative phosphorylation and TCA cycle flux.
The T1 relaxation time dictates the available time window for dissolution, transfer, and injection in dDNP workflows. Sodium pyruvate-2-13C exhibits an aqueous T1 relaxation time of approximately 47 seconds at 3T. This is shorter than the ~60-70 second T1 typically observed for Sodium pyruvate-1-13C under similar conditions. Consequently, workflows utilizing the 2-13C variant require highly optimized, rapid injection protocols or the use of D2O dissolution media to mitigate polarization loss prior to target tissue perfusion [1].
| Evidence Dimension | Aqueous T1 relaxation time at 3T |
| Target Compound Data | ~47 seconds |
| Comparator Or Baseline | Sodium pyruvate-1-13C (~60-70 seconds) |
| Quantified Difference | ~20-30% reduction in T1 relaxation time, requiring faster injection workflows or D2O media. |
| Conditions | Liquid-state post-dissolution at 3T |
Buyers must account for the shorter T1 of 2-13C by optimizing dissolution workflows or utilizing D2O to preserve non-equilibrium polarization.
For clinical and preclinical hyperpolarization, the physical state of the precursor is critical. Sodium pyruvate-2-13C is a stable solid that readily dissolves in aqueous media, allowing straightforward buffering to a physiological pH (6.5–8.5) and an osmolality of ~500 mOsm/kg. Conversely, Pyruvic acid-2-13C is a corrosive liquid that is prone to polymerization and requires precise, complex neutralization steps with NaOH/TRIS buffers immediately post-dissolution to avoid toxicity [1].
| Evidence Dimension | Formulation readiness and stability |
| Target Compound Data | Stable solid, direct dissolution to physiological pH (6.5-8.5) |
| Comparator Or Baseline | Pyruvic acid-2-13C (liquid, prone to polymerization, requires strict neutralization) |
| Quantified Difference | Eliminates the multi-step post-dissolution titration required for the free acid, reducing preparation time and toxicity risks. |
| Conditions | Preparation of sterile injectable solutions for dDNP |
The sodium salt drastically simplifies pharmacy workflows and reduces formulation errors compared to handling the free acid.
For parahydrogen-induced polarization (SABRE) applications, the spin topology between the substrate and the iridium catalyst dictates the optimal magnetic field for polarization transfer. Sodium pyruvate-2-13C exhibits a dominant 1H-13C J-coupling of ~2.69 Hz with the catalyst's hydride protons. In contrast, Sodium pyruvate-1-13C exhibits a much weaker coupling of ~0.55 Hz. This fundamental difference in quantum mechanical coupling requires distinct microtesla field matching conditions to achieve maximum signal enhancement [1].
| Evidence Dimension | 1H-13C J-coupling constant with Ir-hydride catalyst |
| Target Compound Data | Magnitude of ~2.69 Hz |
| Comparator Or Baseline | Sodium pyruvate-1-13C (Magnitude of ~0.55 Hz) |
| Quantified Difference | ~4.9-fold increase in the dominant 1H-13C J-coupling constant, fundamentally altering optimal microtesla field matching. |
| Conditions | Reversible exchange of parahydrogen (SABRE) in methanol |
Researchers developing parahydrogen-based hyperpolarization setups must procure the specific isotopologue that matches their calibrated microtesla field transfer sequences.
Because the C2 label is preserved during PDH-mediated conversion to acetyl-CoA, Sodium pyruvate-2-13C is the premier choice for real-time in vivo imaging of the TCA cycle. It is specifically procured for cardiac and neuro-oncology studies where tracking downstream metabolites like [5-13C]glutamate and [1-13C]acetylcarnitine is required to assess oxidative phosphorylation and mitochondrial health [1].
Driven by its distinct 1H-13C J-coupling network (~2.69 Hz), this compound is utilized in the development of parahydrogen-induced polarization techniques. It serves as a critical benchmark molecule for optimizing spin-order transfer (SOT) sequences at microtesla magnetic fields, offering a highly tunable alternative to traditional dDNP methods [2].
In standard (non-hyperpolarized) mass spectrometry and NMR metabolomics, Sodium pyruvate-2-13C is procured to trace carbon flow from glycolysis into lipid biosynthesis and the TCA cycle. The stable sodium salt formulation ensures high reproducibility and easy integration into standard cell culture media workflows without the pH volatility associated with pyruvic acid [3].